molecular formula C17H26N4O4 B2790460 N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034509-34-5

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2790460
CAS No.: 2034509-34-5
M. Wt: 350.419
InChI Key: RMSCOMPTVVIOBO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes an isoxazole ring, a piperidine ring, and an oxalamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps. The process begins with the preparation of the isoxazole ring, followed by the formation of the piperidine ring, and finally, the coupling of these intermediates with an oxalamide group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide exerts its effects involves interactions with specific molecular targets and pathways. The isoxazole ring, piperidine ring, and oxalamide group each play a role in the compound’s activity, influencing its binding affinity and specificity for different targets. These interactions can modulate various biological processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-methylisoxazol-3-yl)-N2-(piperidin-4-yl)methyl)oxalamide
  • N1-(5-methylisoxazol-3-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-N'-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

N'-(5-methyl-1,2-oxazol-3-yl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-12-10-15(20-25-12)19-17(23)16(22)18-11-13-2-6-21(7-3-13)14-4-8-24-9-5-14/h10,13-14H,2-9,11H2,1H3,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSCOMPTVVIOBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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